molecular formula C21H18N4OS B2678165 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034308-41-1

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2678165
CAS No.: 2034308-41-1
M. Wt: 374.46
InChI Key: RKXWIYSLNUUZJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide, has been the subject of numerous studies . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Various synthetic approaches have been applied for the synthesis of pyrazole, and these methods may be used to generate new leads possessing the pyrazole nucleus with high efficacy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, a pyridine ring, and a thiophene ring . The structure–activity relationship studies indicated that the modifications in the aryl ring play an important role for enhancing the activity .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methodologies for synthesizing benzamide-based heterocyclic compounds, including pyrazole, pyridine, and thiophene derivatives, which are of interest for their potential applications in medicinal chemistry and materials science. The synthesis techniques often involve coupling reactions and cyclization processes that yield complex heterocyclic systems incorporating the benzamide moiety. These synthetic routes provide access to a variety of compounds for further biological and chemical property evaluation (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004; Ho & Suen, 2013).

Applications in Anticancer Research

One area of application for such compounds includes the design and discovery of isotype-selective histone deacetylase (HDAC) inhibitors. These inhibitors, including benzamide derivatives, have shown promise in blocking cancer cell proliferation and inducing apoptosis by affecting histone acetylation and gene expression. This highlights their potential as anticancer drugs, with some compounds advancing to clinical trials (Zhou et al., 2008).

Antiviral Activity

Benzamide-based compounds have also been explored for their antiviral activities, particularly against influenza viruses. Novel synthetic routes have been developed to produce benzamide-based 5-aminopyrazoles and their fused heterocycles, which have demonstrated significant antiviral activities against avian influenza (H5N1) in vitro. This suggests their potential as therapeutic agents against influenza and possibly other viral infections (Hebishy, Salama, & Elgemeie, 2020).

Material Science Applications

In addition to their biomedical applications, compounds structurally related to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide have been studied for their photophysical properties. These properties make them candidates for use in materials science, particularly in the development of new materials with specific optical characteristics. The synthesis and functionalization of these compounds can lead to novel materials with potential applications in electronics, photonics, and as sensors (Moustafa et al., 2022).

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-25-13-20(12-24-25)19-8-15(9-22-11-19)10-23-21(26)17-4-2-16(3-5-17)18-6-7-27-14-18/h2-9,11-14H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWIYSLNUUZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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